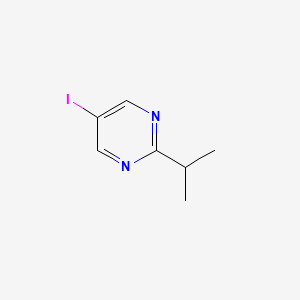

5-Iodo-2-isopropylpyrimidine

Descripción

5-Iodo-2-isopropilpirimidina: es un derivado de pirimidina halogenado. Las pirimidinas son una clase de compuestos orgánicos aromáticos heterocíclicos similares al benceno y la piridina, que contienen átomos de nitrógeno en las posiciones 1 y 3 del anillo de seis miembros.

Propiedades

Fórmula molecular |

C7H9IN2 |

|---|---|

Peso molecular |

248.06 g/mol |

Nombre IUPAC |

5-iodo-2-propan-2-ylpyrimidine |

InChI |

InChI=1S/C7H9IN2/c1-5(2)7-9-3-6(8)4-10-7/h3-5H,1-2H3 |

Clave InChI |

QBGBHKNWNXFTMM-UHFFFAOYSA-N |

SMILES canónico |

CC(C)C1=NC=C(C=N1)I |

Origen del producto |

United States |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de 5-Iodo-2-isopropilpirimidina típicamente involucra la yodación de derivados de pirimidina. Un método efectivo es la yodación regioselective utilizando yodo y nitrito de sodio como reactivos. Este método es ecológico, proporcionando altos rendimientos en condiciones de reacción suaves . Otros métodos incluyen el uso de reactivos como I2/HNO3, NIS, ICl, y I2/CAN .

Métodos de producción industrial: La producción industrial de 5-Iodo-2-isopropilpirimidina puede involucrar procesos de yodación a gran escala utilizando reactivos similares, pero optimizados para mayor eficiencia y rentabilidad. La elección del método depende de factores como la pureza, el rendimiento y las consideraciones ambientales deseados.

Análisis De Reacciones Químicas

Tipos de reacciones: 5-Iodo-2-isopropilpirimidina puede sufrir varias reacciones químicas, incluyendo:

Reacciones de sustitución: El átomo de yodo puede ser reemplazado por otros sustituyentes a través de reacciones de sustitución nucleofílica.

Reacciones de acoplamiento: Puede participar en reacciones de acoplamiento Suzuki-Miyaura para formar enlaces carbono-carbono.

Reactivos y condiciones comunes:

Reacciones de sustitución: Reactivos como metóxido de sodio o terc-butóxido de potasio pueden ser utilizados.

Reacciones de acoplamiento: Catalizadores de paladio y reactivos de boro se emplean comúnmente.

Principales productos formados:

Reacciones de sustitución: Los productos incluyen derivados con diferentes sustituyentes en la posición 5.

Reacciones de acoplamiento: Los productos incluyen compuestos biarilicos y otras estructuras complejas.

Aplicaciones Científicas De Investigación

Química: 5-Iodo-2-isopropilpirimidina se utiliza como intermediario en la síntesis orgánica, particularmente en la formación de compuestos heterocíclicos más complejos .

Biología y medicina: Por ejemplo, los derivados de 5-Iodo-2-isopropilpirimidina se han estudiado como inhibidores de la dihidrofolato reductasa, una enzima dirigida en la terapia del cáncer .

Industria: En la industria farmacéutica, se utiliza en la síntesis de ingredientes farmacéuticos activos (APIs) y otros compuestos bioactivos .

Mecanismo De Acción

El mecanismo de acción de 5-Iodo-2-isopropilpirimidina y sus derivados a menudo involucra la inhibición de enzimas específicas o la incorporación al ADN, lo que lleva a la interrupción de procesos biológicos vitales. Por ejemplo, como inhibidor de la dihidrofolato reductasa, se une al sitio activo de la enzima, evitando la reducción de dihidrofolato a tetrahidrofolato, que es esencial para la síntesis de ADN .

Comparación Con Compuestos Similares

Compuestos similares:

5-Iodo-2’-desoxiuridina: Otra pirimidina yodada utilizada como agente antiviral.

5-Bromo-2-iodopirimidina: Utilizado en reacciones de acoplamiento cruzado catalizadas por paladio selectivas.

Singularidad: 5-Iodo-2-isopropilpirimidina es única debido a su patrón de sustitución específico, que confiere reactividad química y actividad biológica distintas en comparación con otras pirimidinas halogenadas. Su grupo isopropilo en la posición 2 y yodo en la posición 5 la convierten en un intermedio valioso para sintetizar diversos compuestos bioactivos .

Actividad Biológica

5-Iodo-2-isopropylpyrimidine is a compound of significant interest in medicinal chemistry, particularly due to its biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of an iodine atom and an isopropyl group attached to a pyrimidine ring. Its chemical formula is with a molecular weight of approximately 220.01 g/mol. The structure consists of a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3, with the iodine substituent at position 5 and the isopropyl group at position 2.

Synthesis

The synthesis of this compound can be achieved through various methods, including halogenation reactions and nucleophilic substitutions. The choice of synthetic route can influence the yield and purity of the final product.

Antiviral Activity

Recent studies have highlighted the potential of this compound derivatives as antiviral agents. A notable study investigated the anti-hepatitis B virus (HBV) activity of 2-arylthio-5-iodo pyrimidine derivatives. These compounds were shown to effectively inhibit HBV replication in cell lines such as Hep2.2.15 and HepAD38. The mechanism involved the reduction of viral markers such as HBeAg and HBsAg, indicating a promising avenue for developing nonnucleoside anti-HBV agents .

Antibacterial Activity

This compound has also been evaluated for its antibacterial properties. A derivative known as j9 exhibited potent antibacterial activity against Staphylococcus aureus, demonstrating strong inhibition of dihydrofolate reductase (DHFR) without cross-resistance to other antimicrobial classes. This suggests potential applications in treating antibiotic-resistant infections .

Case Studies

- Anti-HBV Study : A study published in PubMed explored the effectiveness of various derivatives against HBV. The results indicated that certain modifications to the pyrimidine structure enhanced antiviral potency, providing insights into structure-activity relationships (SAR) that could guide future drug design .

- Antibacterial Evaluation : Another research effort focused on the antibacterial activity of derivatives against S. aureus. The study utilized genetic and biochemical assays to confirm that compound j9 binds directly to DHFR, leading to significant inhibition of bacterial growth .

The mechanisms by which this compound exerts its biological effects are multifaceted:

- Inhibition of Viral Replication : In antiviral applications, the compound appears to interfere with viral replication processes by modulating biochemical markers associated with HBV infection.

- Targeting DHFR : In antibacterial contexts, the inhibition of DHFR disrupts folate metabolism in bacteria, essential for DNA synthesis and cell proliferation.

Data Summary

| Compound | Biological Activity | Target | Mechanism |

|---|---|---|---|

| This compound | Anti-HBV | Hepatitis B Virus | Inhibition of viral markers |

| Derivative j9 | Antibacterial | Staphylococcus aureus | Inhibition of dihydrofolate reductase |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.